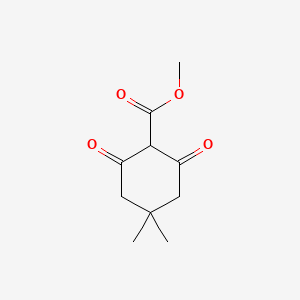

Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate

Description

Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate (CAS: 54334-96-2; molecular formula: C₁₀H₁₆O₄) is a cyclic diketone ester derived from dimedone (5,5-dimethylcyclohexane-1,3-dione). Its structure features a cyclohexane ring substituted with two ketone groups at positions 2 and 6, a methyl ester at position 1, and geminal dimethyl groups at position 2. This compound is widely utilized in organic synthesis, particularly in cycloaddition reactions, heterocycle formation, and as a protecting group in peptide chemistry due to its stability under acidic conditions .

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H14O4/c1-10(2)4-6(11)8(7(12)5-10)9(13)14-3/h8H,4-5H2,1-3H3 |

InChI Key |

HGMJETQBLLVMTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

While the primary use of Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate is as a chemical intermediate, a synthesis method starts with methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate as a reactant to produce methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Reaction for Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

To a solution of methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate (100 mg, 1 eq.) dissolved in acetonitrile, was added copper bromide (112 mg, 1 eq.) and calcium chloride (55 mg, 1 eq.) under \$$N2\$$ at rt. Keep string at 50 °C for 4 h. Monitoring reaction progress by checking TLC. After completion of the reaction, the mixture was extracted with ethyl acetate, washed with brine, and dried over anhydrous \$$Na2SO_4\$$, concentrated under a high-pressure vacuum and purified by column chromatography, to give a white solid as a product, yield (90 mg, 91%).

Related Compounds Synthesis

This compound is used in the synthesis of various related compounds. Examples include:

Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate : Methyl 2, 4-dihydroxy-3, 6-dimethyl benzoate (1 g, 1 eq.) in DMF (5 mL) were added \$$K2CO3\$$ (774 mg, 1.1 eq.) and methyl iodide (317 µL, 1 eq.) at the room temperature under \$$N2\$$. After being stirred at 50 °C for 10 h, the reaction mixture was filtered through a pad of celite. The filtrate was diluted with ethyl acetate and acidified with 3 M HCl. The organic layer was separated, and the aqueous layer was extracted twice with ethyl acetate, washed with brine, and dried over anhydrous \$$MgSO4\$$, concentrated under a high-pressure vacuum and purified by column chromatography, to give a white solid as a product, yield (941 mg, 88%).

2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid : To a solution of Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate (200 mg, 1 eq.) and KOH (534 mg 10 eq.) in MeOH (10 mL) was reflux for 48 h. Then the solution was acidified with 1 N HCl (20 mL) and extracted with DCM. The organic layer washed with brine, and dried over anhydrous \$$Na2SO4\$$, concentrated under a high-pressure vacuum and purified by column chromatography, to give a white solid as a product, yield (147 mg, 78%).

Spectral Data

IR Spectroscopy showed absorption frequencies at ν = 1374, 1459, 1521, 1640, 1710.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

While specific applications of "Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate" are not detailed in the provided search results, the information available allows us to explore potential applications based on its chemical properties and related compounds.

Chemical Information

this compound, also known as Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, has the molecular formula and a molecular weight of 198.22 g/mol . The compound contains a cyclohexanecarboxylate structure with two ketone groups .

Synonyms:

- 59373-32-9

- Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate

- Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate, 97

Computed Chemical Descriptors:

- IUPAC Name: methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate

- InChI: InChI=1S/C10H14O4/c1-10(2)5-6(11)4-7(12)8(10)9(13)14-3/h8H,4-5H2,1-3H3

- InChIKey: SVEBLMFGANLNNQ-UHFFFAOYSA-N

- SMILES: CC1(CC(=O)CC(=O)C1C(=O)OC)C

Potential Applications

Based on the search results, "Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester" is used as a fragrance ingredient . It is possible that "this compound" or similar compounds could also be used in similar applications.

Related Compounds

Other related compounds include:

- Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate

- Methyl 2,4‐dimethyl‐3,6‐dioxocyclohexa‐1,4‐diene‐1‐carboxylate

- 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate

Safety and Hazards

One similar compound, "Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester", has the following hazard classifications :

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups enable it to participate in various biochemical reactions, including enzyme inhibition and substrate binding. These interactions can modulate metabolic pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cyclohexane-Based Diketone Derivatives

4,4-Dimethyl-2,6-Dioxocyclohexanecarbaldehyde (CAS: 16690-03-2)

- Structure : Shares the 4,4-dimethyl-2,6-dioxocyclohexane backbone but replaces the methyl ester with an aldehyde group.

- Reactivity: The aldehyde group enhances electrophilicity, making it reactive in condensation reactions (e.g., Knoevenagel reactions). Unlike the methyl ester derivative, it is prone to oxidation under basic conditions .

- Applications: Used in synthesizing enaminones and heterocyclic compounds like thiadiazoles .

Methyl 4,4-Dimethylcyclohexane-1-Carboxylate (CAS: 828271-17-6)

Dimedone (5,5-Dimethylcyclohexane-1,3-Dione) Derivatives

4,4-Dimethyl-2,6-Dioxocyclohexane-Thiocarboxamides

- Structure : Replaces the methyl ester with a thiocarboxamide group (-NHC=S).

- Reactivity: Reacts with hydrazonoyl halides to form 1,3,4-thiadiazoles, demonstrating higher regioselectivity compared to the parent ester. The thioamide group introduces sulfur-based nucleophilicity, enabling diverse heterocyclic syntheses .

- Applications : Valued in medicinal chemistry for antimicrobial and anticancer agent development .

Isoquinoline and Benzodioxane Carboxylates

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d)

- Structure: Features a fused isoquinoline ring with methoxy and ethyl ester groups.

- Reactivity : The aromatic system and methoxy substituents enhance stability and electron density, favoring electrophilic substitution. Unlike the cyclohexane-diketone ester, it lacks ketone groups for cycloaddition .

- Applications : Intermediate in alkaloid synthesis and CNS-targeting pharmaceuticals .

2-(5-Nitro-2-Styryl-1H-Imidazol-1-Yl)Ethyl 2,3-Dihydrobenzo[b][1,4]Dioxine-6-Carboxylate (4a–4u)

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity Comparison

Biological Activity

Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate (commonly referred to as MDDC) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

- Molecular Formula : C10H14O4

- Molecular Weight : 198.22 g/mol

- CAS Number : 54334-96-2

Biological Activities

Recent studies have highlighted several biological activities associated with MDDC, including:

- Antimicrobial Activity : MDDC has shown promising results in inhibiting the growth of various bacterial strains. A study indicated that derivatives of compounds similar to MDDC exhibit significant antimicrobial properties, suggesting that modifications to the dioxocyclohexane structure could enhance this activity .

- Antiviral Activity : Research has demonstrated that certain derivatives of dioxocyclohexane compounds can act as potent inhibitors of Hepatitis B Virus (HBV) replication. In vitro studies revealed that these compounds significantly inhibited HBV at concentrations around 10 µM, indicating that MDCC and its derivatives may hold potential as antiviral agents .

- Anti-inflammatory Properties : Some studies suggest that MDDC may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. The precise mechanisms are still under investigation, but initial findings are encouraging .

Table 1: Summary of Biological Activities of MDCC and Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Inhibition of HBV replication | |

| Anti-inflammatory | Potential reduction in inflammation |

Detailed Research Findings

- Antimicrobial Studies : A literature survey revealed that various substituted derivatives of dioxocyclohexane exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specific attention was given to the structure-activity relationship (SAR), where modifications in the functional groups significantly influenced the potency of these compounds .

- Inhibition of Hepatitis B Virus : In a controlled laboratory setting, researchers evaluated the efficacy of MDCC derivatives against HBV using human hepatoma cell lines. The results indicated a high rate of viral inhibition at low concentrations, confirming the compound's potential as a therapeutic agent against viral infections .

- Anti-inflammatory Mechanisms : The anti-inflammatory potential of MDCC was assessed through various assays measuring cytokine production and inflammatory markers in vitro. The results suggested that MDCC might modulate inflammatory pathways, although further studies are required to elucidate the underlying mechanisms .

Q & A

Q. What are the common synthetic routes for Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate?

Methodological Answer: The compound is synthesized via Michael addition or cyclocondensation strategies. A prominent method involves reacting 2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (a β-diketone derivative) with methylating agents under basic conditions. For example:

- Michael Addition : Ethyl acetoacetate reacts with α,β-unsaturated carbonyl compounds (e.g., chalcones) in the presence of NaOH/EtOH to form cyclohexenone intermediates, which are further functionalized .

- Cyclocondensation : 4,4-Dimethyl-2,6-dioxocyclohexylidene derivatives are esterified using methyl chloroformate or methanol under acid catalysis .

Q. Table 1: Synthesis Methods Comparison

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Michael Addition | Ethyl acetoacetate, NaOH/EtOH, reflux | 51–75% | |

| Cyclocondensation | Methyl chloroformate, DCM, RT | 60–85% |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Key characterization techniques include:

- X-ray Crystallography : Resolves structural features like ring puckering (envelope, half-chair conformations) and substituent orientations. Disorder in crystal structures (e.g., split occupancies) is modeled using refinement software like SHELXL .

- NMR Spectroscopy : H and C NMR identify methyl ester groups ( ppm for OCH) and carbonyl resonances ( ppm).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 212.1 for CHO) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (CDCl) | δ 3.72 (s, 3H, OCH), δ 1.28 (s, 6H, CH) | |

| IR (KBr) | 1745 cm (C=O ester), 1710 cm (diketone) |

Q. What are the typical applications of this compound in organic synthesis?

Methodological Answer: The compound serves as:

- Synthetic Intermediate : For spirocyclic compounds via [4+2] cycloadditions or nucleophilic additions to the diketone moiety .

- Protecting Group : The 4,4-dimethyl-2,6-dioxocyclohexylidene (Ddop) group protects amines in peptide synthesis. It is cleaved selectively using 2% hydrazine hydrate in DMF without affecting Fmoc groups .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize ground-state geometries, predict frontier molecular orbitals (HOMO/LUMO), and analyze charge distribution to identify reactive sites (e.g., nucleophilic carbonyl carbons) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives for therapeutic applications .

Q. Example Workflow :

Optimize structure using B3LYP/6-31G(d).

Calculate electrostatic potential maps to visualize electron-deficient regions.

Validate docking poses with MD simulations (e.g., GROMACS) .

Q. What strategies resolve structural ambiguities from crystallographic data?

Methodological Answer: Disordered structures (e.g., split conformations in cyclohexene rings) are addressed by:

- Occupancy Refinement : Assign partial occupancies (e.g., 68.4%:31.6%) to disordered atoms using SHELXL .

- Conformational Analysis : Compare puckering parameters (Q, θ, φ) to distinguish envelope, half-chair, or screw-boat conformations .

Case Study :

In a crystal structure, two independent molecules exhibited envelope and screw-boat conformations. Refinement with anisotropic displacement parameters resolved the disorder, validated by R-factor convergence (<5%) .

Q. How is this compound utilized as a protecting group in peptide synthesis?

Methodological Answer: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group, derived from the compound, protects lysine or ornithine side chains during Fmoc-SPPS (Solid-Phase Peptide Synthesis):

Coupling : React ivDde-OH with amino groups using DIC/HOBt activation.

Cleavage : Treat with 2% hydrazine hydrate in DMF (20 min, RT), preserving acid-labile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.